molecular formula C15H12F2N6O B2832358 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 951516-78-2

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2832358
CAS RN: 951516-78-2
M. Wt: 330.299
InChI Key: MVVOMKWBQPFXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as DFTU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DFTU belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is not fully understood, but studies suggest that it acts by modulating various signaling pathways. In cancer cells, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to activate the p38 MAPK pathway, leading to apoptosis. In inflammation, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In cardiovascular research, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to activate the eNOS pathway, leading to improved endothelial function.
Biochemical and Physiological Effects
1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to induce apoptosis, inhibit cell proliferation, and block cell cycle progression. In inflammation, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In cardiovascular research, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation.

Advantages and Limitations for Lab Experiments

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several advantages for lab experiments, including its synthetic availability, stability, and specificity. However, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea also has some limitations, including its potential toxicity and lack of selectivity for specific targets.

Future Directions

There are several future directions for 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea research, including the development of more selective analogs, the investigation of its potential in combination therapies, and the exploration of its potential in other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea and its potential side effects.

Synthesis Methods

The synthesis of 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves the reaction of 2,6-difluoroaniline with phenyl isocyanate to form 1-(2,6-difluorophenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form 1-(2,6-difluorophenyl)-3-azidomethylurea. Finally, the azide group is reduced using hydrogen gas and palladium on carbon to yield 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation studies have shown that 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In cardiovascular research, 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been found to improve endothelial function and reduce oxidative stress.

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O/c16-11-7-4-8-12(17)14(11)19-15(24)18-9-13-20-21-22-23(13)10-5-2-1-3-6-10/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVOMKWBQPFXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

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